(Z)-3-(3,4-dimethoxyphenyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-3-(3,4-dimethoxyphenyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide is a useful research compound. Its molecular formula is C21H21FN2O4 and its molecular weight is 384.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-3-(3,4-dimethoxyphenyl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide, identified by its CAS number 896290-30-5, is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is C21H21FN2O4, with a molecular weight of 384.4 g/mol. The structure includes a dimethoxyphenyl group and a pyrrolidine moiety, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . While specific data on this compound is limited, its structural similarities suggest potential efficacy in this area.
-
Cytotoxicity
- The cytotoxic effects of related compounds have been explored extensively. For example, certain 1,3,4-oxadiazole derivatives demonstrated varying levels of cytotoxicity against cancer cell lines such as L929 and A549. These studies indicated that modifications in the chemical structure significantly influence cell viability outcomes . Although direct studies on the acrylamide compound are scarce, the presence of the pyrrolidine and fluorophenyl groups may enhance its cytotoxic potential.
- Enzyme Inhibition
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for predicting the biological activity of this compound. The presence of functional groups like methoxy and fluorine significantly influences lipophilicity and receptor binding affinity. For instance:
Compound Modification | Biological Activity Impact |
---|---|
Addition of Fluoro Group | Enhances lipophilicity and may improve binding to target enzymes |
Dimethoxy Substitution | Potential increase in antimicrobial activity due to electron-donating effects |
Case Studies
Several studies have focused on related compounds with promising results:
- Antimicrobial Studies : A study on 1,3,4-oxadiazole derivatives reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria . The results indicate that structural modifications can lead to enhanced efficacy.
- Cytotoxicity Evaluations : Research involving the evaluation of cytotoxic effects on various cell lines showed that some derivatives led to increased cell viability at lower concentrations while exhibiting toxicity at higher doses . This suggests a potential therapeutic window for further exploration.
Eigenschaften
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-27-18-8-6-14(10-19(18)28-2)7-9-20(25)23-16-12-21(26)24(13-16)17-5-3-4-15(22)11-17/h3-11,16H,12-13H2,1-2H3,(H,23,25)/b9-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMFLRSUJXJUEM-CLFYSBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.